molecular formula C10H18O B1657198 p-Menth-1-en-5-ol CAS No. 55708-42-4

p-Menth-1-en-5-ol

Cat. No.: B1657198
CAS No.: 55708-42-4
M. Wt: 154.25
InChI Key: UDQXLNRIDGDFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Menth-1-en-5-ol: is a monoterpenoid alcohol with a structure based on the p-menthane backbone. It is a colorless, viscous liquid with a pleasant lilac-like aroma. This compound is commonly found in essential oils and is used in various applications due to its aromatic properties and biological activities.

Scientific Research Applications

Chemistry: p-Menth-1-en-5-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable starting material for the production of other monoterpenoids .

Biology: In biological research, this compound is studied for its antimicrobial and antifungal properties. It has shown effectiveness against a range of microbial strains .

Medicine: This compound is explored for its potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent. It has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer .

Industry: this compound is widely used in the fragrance and flavor industry due to its pleasant aroma. It is also used in the formulation of cosmetics and personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the use of turpentine oil, which contains pinene. Pinene is hydrated to form terpineol, which is then dehydrated and distilled to obtain this compound .

Mechanism of Action

The mechanism of action of p-Menth-1-en-5-ol involves its interaction with various molecular targets. It primarily activates cold-sensitive TRPM8 receptors, leading to a sensation of coolness. This compound also exhibits analgesic properties by acting on kappa-opioid receptors . Additionally, it can inhibit the NF-κB pathway, reducing inflammation and potentially exerting anticancer effects .

Properties

IUPAC Name

3-methyl-6-propan-2-ylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h4,7,9-11H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQXLNRIDGDFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C(C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316907
Record name 1-Terpinen-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55708-42-4
Record name 1-Terpinen-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55708-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Terpinen-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-6-(propan-2-yl)cyclohex-3-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name p-Menth-1-en-5-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037016
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Menth-1-en-5-ol
Reactant of Route 2
p-Menth-1-en-5-ol
Reactant of Route 3
p-Menth-1-en-5-ol
Reactant of Route 4
p-Menth-1-en-5-ol
Reactant of Route 5
p-Menth-1-en-5-ol
Reactant of Route 6
Reactant of Route 6
p-Menth-1-en-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.